molecular formula C28H43NaO3S B14690315 Naphthalenesulfonic acid, dinonyl-, sodium salt CAS No. 26834-28-6

Naphthalenesulfonic acid, dinonyl-, sodium salt

Cat. No.: B14690315
CAS No.: 26834-28-6
M. Wt: 482.7 g/mol
InChI Key: DHQIJSYTNIUZRY-UHFFFAOYSA-M
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Description

Naphthalenesulfonic acid, dinonyl-, sodium salt is an organic compound belonging to the class of sulfonic acids. It is characterized by the presence of a naphthalene ring substituted with a sulfonic acid group and two nonyl groups. This compound is commonly used as a surfactant, dispersing agent, and corrosion inhibitor in various industrial applications .

Preparation Methods

The preparation of naphthalenesulfonic acid, dinonyl-, sodium salt involves several steps:

Industrial production methods typically involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Naphthalenesulfonic acid, dinonyl-, sodium salt undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonate salts and substituted naphthalene derivatives.

Scientific Research Applications

Naphthalenesulfonic acid, dinonyl-, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of naphthalenesulfonic acid, dinonyl-, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better dispersion of particles and improved wetting of surfaces. The sulfonic acid group interacts with water molecules, while the nonyl groups interact with hydrophobic substances, facilitating the formation of micelles and emulsions .

Comparison with Similar Compounds

Naphthalenesulfonic acid, dinonyl-, sodium salt can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of hydrophobic nonyl groups and hydrophilic sulfonic acid group, making it highly effective as a surfactant and dispersing agent.

Properties

CAS No.

26834-28-6

Molecular Formula

C28H43NaO3S

Molecular Weight

482.7 g/mol

IUPAC Name

sodium;2,3-di(nonyl)naphthalene-1-sulfonate

InChI

InChI=1S/C28H44O3S.Na/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;+1/p-1

InChI Key

DHQIJSYTNIUZRY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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